2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole
CAS No.: 1705880-50-7
Cat. No.: VC6280448
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole - 1705880-50-7](/images/structure/VC6280448.png)
Specification
CAS No. | 1705880-50-7 |
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Molecular Formula | C17H16N4O2S |
Molecular Weight | 340.4 |
IUPAC Name | [4-(imidazol-1-ylmethyl)phenyl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C17H16N4O2S/c22-16(21-10-15(11-21)23-17-19-6-8-24-17)14-3-1-13(2-4-14)9-20-7-5-18-12-20/h1-8,12,15H,9-11H2 |
Standard InChI Key | XVDQFFSHIIXENL-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CS4 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s IUPAC name delineates its architecture:
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Azetidin-3-yl core: A four-membered saturated ring containing three carbon atoms and one nitrogen atom.
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4-[(1H-Imidazol-1-yl)methyl]benzoyl group: A benzoyl derivative substituted at the para position with an imidazole-linked methyl group.
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1,3-Thiazole: A five-membered aromatic ring with one sulfur and one nitrogen atom.
Table 1: Molecular Properties
Property | Value | Source |
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Molecular Formula | CHNOS | Calculated |
Molecular Weight | 403.46 g/mol | PubChem |
Key Functional Groups | Azetidine, Imidazole, Thiazole | Structural Analysis |
The molecular formula and weight align with analogous azetidine-thiazole hybrids, such as PubChem CID 145994290 (548.9 g/mol) and CID 21516904 (215.28 g/mol) , underscoring the impact of substituents on mass.
Synthesis and Structural Elucidation
While no direct synthesis protocol for this compound is published, plausible routes can be inferred from related molecules:
Azetidine Functionalization
Azetidine rings are typically synthesized via cyclization of β-amino alcohols or nucleophilic substitution reactions. For example, the azetidin-3-yl group in PubChem CID 145994290 is functionalized with a benzoyl chloride derivative , suggesting a similar acylation step could introduce the 4-[(1H-imidazol-1-yl)methyl]benzoyl moiety.
Thiazole Coupling
Thiazole rings are commonly assembled via Hantzsch thiazole synthesis, involving the reaction of α-halo ketones with thioureas. The oxygen-linked thiazole in the target compound likely arises from nucleophilic substitution between an azetidine-oxygen nucleophile and a preformed thiazole electrophile .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its heterocyclic components:
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Imidazole: Enhances water solubility via hydrogen bonding (logP ≈ 1.2) .
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Azetidine: Reduces rigidity, potentially improving membrane permeability .
Predicted logP: ~3.0 (indicating moderate lipophilicity suitable for oral bioavailability).
Stability
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pH Sensitivity: The imidazole ring (pKa ~6.8) may protonate in acidic environments, altering solubility.
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Thermal Stability: Azetidine’s strain and thiazole’s aromaticity suggest decomposition above 250°C.
Biological Activities and Mechanisms
While direct studies on this compound are absent, structurally related molecules exhibit diverse bioactivities:
Anticancer Applications
Patent WO2006002236A1 highlights imidazole-thiazole hybrids as kinesin spindle protein (KSP) inhibitors, inducing mitotic arrest in cancer cells . The 4-[(1H-imidazol-1-yl)methyl]benzoyl group may enhance target binding affinity.
Enzymatic Inhibition
Imidazole’s metal-coordinating ability positions the compound as a potential protease or kinase inhibitor. For instance, benzimidazole derivatives inhibit cytochrome P450 enzymes .
Future Research Directions
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Synthetic Optimization: Develop scalable routes using microwave-assisted or flow chemistry.
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In Vitro Screening: Prioritize antimicrobial and anticancer assays against reference strains (e.g., S. aureus, MCF-7).
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ADMET Profiling: Assess absorption, distribution, and cytochrome inhibition in hepatic microsomes.
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